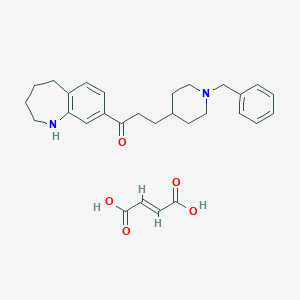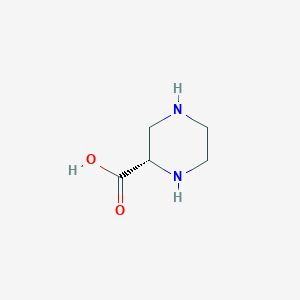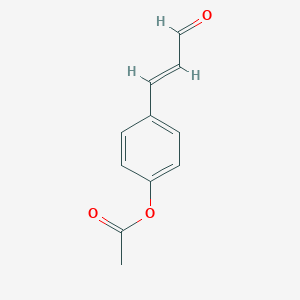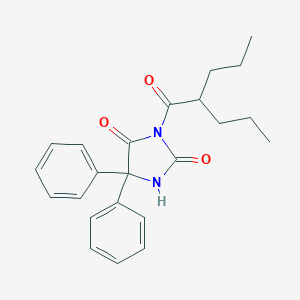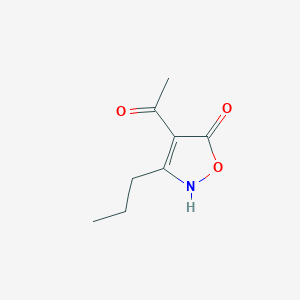
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Mecanismo De Acción
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one selectively inhibits the synthesis of 20-HETE by inhibiting the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the synthesis of 20-HETE, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Efectos Bioquímicos Y Fisiológicos
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its selectivity for 20-HETE synthase. This allows for more targeted inhibition of 20-HETE synthesis, which may reduce the potential for off-target effects. However, one limitation of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its relatively low potency, which may limit its efficacy in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one. One area of interest is the development of more potent inhibitors of 20-HETE synthase. In addition, further research is needed to determine the efficacy of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one in various disease models, including hypertension, cancer, and ischemic stroke. Finally, the potential long-term effects of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one on the cardiovascular system and other organs need to be further investigated.
Métodos De Síntesis
The synthesis of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one involves the reaction of 3-propyl-4,5-dihydroisoxazole with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been extensively studied in various in vitro and in vivo models. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Propiedades
Número CAS |
150307-84-9 |
|---|---|
Nombre del producto |
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one |
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-acetyl-3-propyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3 |
Clave InChI |
BYDYHGRLZYYOEO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
SMILES canónico |
CCCC1=C(C(=O)ON1)C(=O)C |
Sinónimos |
5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






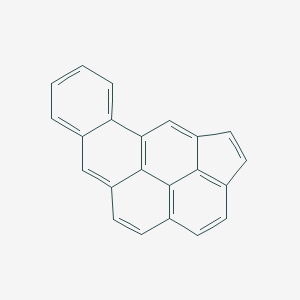
![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
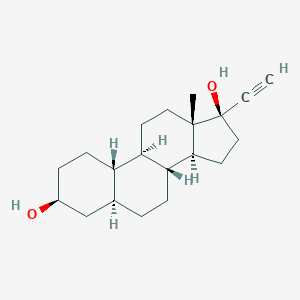
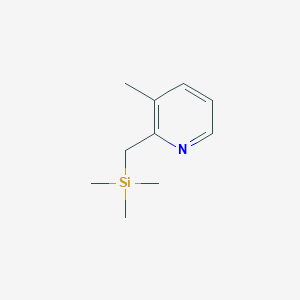
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
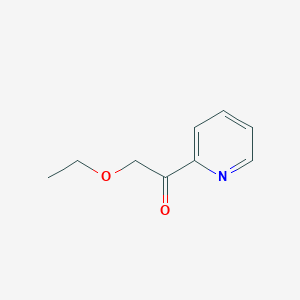
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
